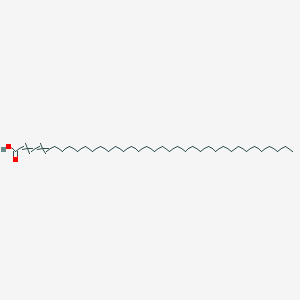
3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a nitrothiophene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often conducted at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
Oxidation: Formation of 3-oxo-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one.
Reduction: Formation of 3-hydroxy-2-(5-aminothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
作用机制
The mechanism of action of 3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects.
相似化合物的比较
Similar Compounds
2-(5-Nitrothiophen-2-yl)-4(3H)-quinazolinone: Lacks the hydroxyl group at the 3-position.
3-Hydroxy-2-(5-aminothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one: Contains an amino group instead of a nitro group.
3-Hydroxy-2-(5-bromothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one: Contains a bromine atom instead of a nitro group.
Uniqueness
3-Hydroxy-2-(5-nitrothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both a hydroxyl group and a nitrothiophene substituent. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
192513-24-9 |
|---|---|
分子式 |
C12H9N3O4S |
分子量 |
291.28 g/mol |
IUPAC 名称 |
3-hydroxy-2-(5-nitrothiophen-2-yl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C12H9N3O4S/c16-12-7-3-1-2-4-8(7)13-11(14(12)17)9-5-6-10(20-9)15(18)19/h1-6,11,13,17H |
InChI 键 |
ALTXHXXYANUBAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(S3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


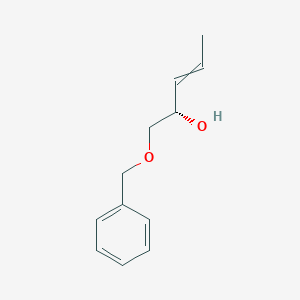
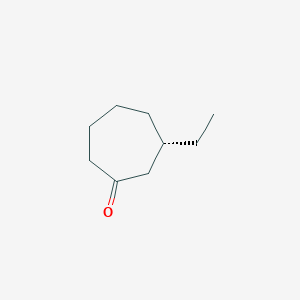
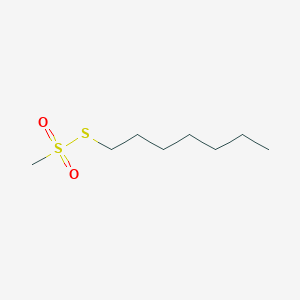
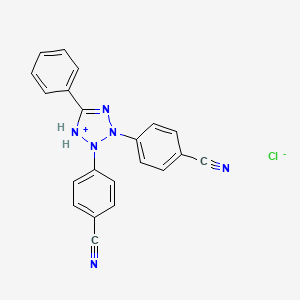
![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)
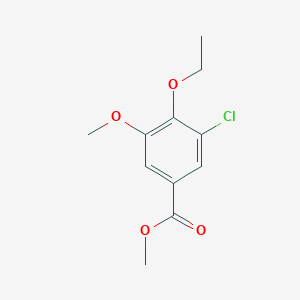
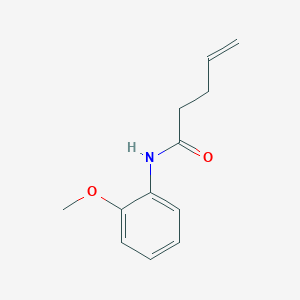
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
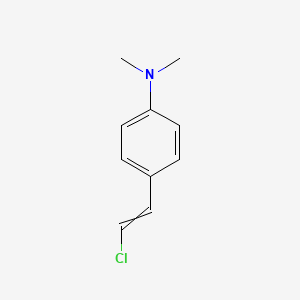
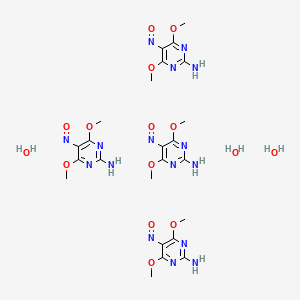
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)
